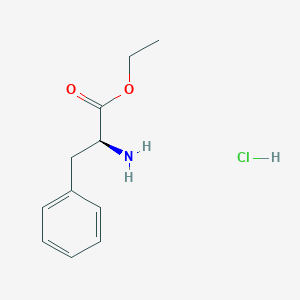

Ethyl L-phenylalaninate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-93-2 | |

| Record name | Phenylalanine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-phenylalaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-phenylalaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl L-phenylalaninate Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is fundamental. Ethyl L-phenylalaninate hydrochloride, a derivative of the essential amino acid L-phenylalanine, serves as a crucial building block in peptide synthesis and various pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its physical properties, presented for clarity and practical application in a laboratory and development setting.

Core Physical and Chemical Characteristics

This compound is identified by the CAS Number 3182-93-2.[1][2][3][4][5][6][7][8][9][10] It has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.7 g/mol .[3][4][7][8][11] The compound is also known by several synonyms, including L-Phenylalanine ethyl ester hydrochloride, H-L-Phe-OEt·HCl, and Phe-OEt HCl.[1][2][3]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Appearance | White to pale cream or pale blue powder, crystalline powder, crystals, or fine needle-like crystalline solid. | [1][2][3][5][6][7][8] |

| Melting Point | 150-160 °C | [1] |

| 154-157 °C | [8] | |

| 155-156 °C | [2][3][9][10] | |

| 157-158 °C | [5] | |

| 126-127 °C | [6] | |

| Boiling Point | 281.3 °C at 760 mmHg | [2][6] |

| Flash Point | 140.3 °C | [2][6] |

| Solubility | Soluble in methanol (B129727) and water. | [2][3][6] |

| Optical Rotation | [α]²⁰/D: -8 ± 1° (c=2 in H₂O) | [1] |

| [α]²⁰/D: +32.2° to +35.2° (c=2 in C₂H₅OH) | [8] | |

| [α]²⁰/D: -7.8° (c=2 in H₂O) | [9][10] | |

| [α]²¹/D: +33.7° (c=2 in C₂H₅OH) | [3][6] | |

| Water Content | ≤1% (Karl Fischer Titration) | [7] |

| Hygroscopicity | Hygroscopic | [2][3] |

| Storage | Store at room temperature or between 0-8 °C, in a dark, dry, and tightly sealed container. | [1][2][3][5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are based on standard laboratory techniques. While the cited sources do not provide exhaustive step-by-step procedures for each measurement, the general methodologies are well-established in the field of chemistry.

-

Melting Point Determination: Typically determined using a melting point apparatus where a small sample is heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling and Flash Point Determination: These are standard methods that involve heating the substance under controlled conditions to determine the temperature of vaporization and the temperature at which the vapor can be ignited, respectively.

-

Solubility Assessment: This involves adding a specified amount of the solute to a known volume of the solvent at a given temperature and observing the extent of dissolution.

-

Optical Rotation Measurement: Measured using a polarimeter. A solution of the compound with a known concentration is prepared, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated based on the observed rotation, path length, and concentration.

-

Water Content Analysis: The Karl Fischer titration method is a standard technique for quantifying the amount of water in a sample.[7]

Synthesis Workflow

The synthesis of this compound from L-phenylalanine is a common procedure in organic chemistry. The following diagram illustrates a typical workflow for this synthesis.

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 3182-93-2,this compound | lookchem [lookchem.com]

- 3. This compound | 3182-93-2 [chemicalbook.com]

- 4. This compound | C11H16ClNO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Phenylalanine ethyl ester hydrochloride(3182-93-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. A13618.22 [thermofisher.com]

- 8. 205430500 [thermofisher.com]

- 9. L -Phenylalanine ethyl ester 99 3182-93-2 [sigmaaldrich.com]

- 10. L-苯丙氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Synthesis of Ethyl L-phenylalaninate Hydrochloride from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl L-phenylalaninate hydrochloride, a crucial intermediate in the production of various pharmaceuticals and fine chemicals. The primary focus is on the esterification of L-phenylalanine, detailing established methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

L-phenylalanine, an essential amino acid, serves as a versatile chiral building block in organic synthesis. Its conversion to this compound is a fundamental step in the synthesis of more complex molecules, including peptides and potential drug candidates. The esterification of the carboxylic acid functional group in L-phenylalanine protects it from unwanted side reactions in subsequent synthetic steps. The hydrochloride salt form enhances the stability and handling of the resulting amino acid ester.

The most prevalent and industrially significant method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. Common catalysts include hydrogen chloride (generated in situ from reagents like thionyl chloride or introduced as a gas) and sulfuric acid.

Reaction Mechanism and Principles

The synthesis of this compound from L-phenylalanine is a classic example of a Fischer esterification. The reaction mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-phenylalanine. This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product.

The overall reaction is reversible, and to drive the equilibrium towards the product side, a large excess of ethanol is typically used.[1][2][3] The formation of the hydrochloride salt occurs in the presence of hydrochloric acid, which also serves to protect the amino group from participating in side reactions.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below, based on the choice of acid catalyst.

Method 1: Using Thionyl Chloride (SOCl₂) in Ethanol

This is a widely used and efficient method where thionyl chloride reacts with ethanol to generate anhydrous hydrogen chloride in situ, which then catalyzes the esterification.[4][5]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in absolute ethanol. The flask should be cooled in an ice bath to -10°C to 0°C.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled suspension with continuous stirring. Maintain the temperature below 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for a specified period (typically 3 hours).

-

Work-up: After reflux, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: To remove any excess HCl, the residue is often redissolved in absolute ethanol and re-evaporated. This process can be repeated multiple times.[4] The final product is then precipitated by adding diethyl ether to a concentrated ethanolic solution of the crude product.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with diethyl ether, and dried in a vacuum oven.

Method 2: Using Concentrated Hydrochloric Acid (HCl) in Ethanol

This method involves the direct use of concentrated hydrochloric acid as the catalyst.[6]

Experimental Procedure:

-

Reaction Setup: Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Catalyst: Add concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up and Purification: The work-up and purification steps are similar to Method 1, involving the removal of the solvent under reduced pressure and recrystallization from an ethanol-ether mixture.[6]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound using different methodologies as reported in the literature.

| Parameter | Method 1: Thionyl Chloride in Ethanol | Method 2: HCl in Ethanol |

| Reactants | L-phenylalanine, Ethanol, Thionyl Chloride | L-phenylalanine, Ethanol, Conc. HCl |

| Reaction Temperature | -10°C to 0°C (addition), then reflux | Reflux |

| Reaction Time | 3 hours reflux | 4-6 hours |

| Reported Yield | Quantitative[5] | Good |

| Melting Point (°C) | 150-154[7] | Not explicitly stated in snippets |

| Appearance | White crystalline solid[7] | Crystals |

Visualizations

Diagram 1: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Logical Relationship of Fischer Esterification

References

An In-depth Technical Guide to the Solubility of Ethyl L-phenylalaninate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl L-phenylalaninate hydrochloride in various organic solvents. Understanding the solubility of this compound, a key building block in the synthesis of peptides and pharmaceuticals, is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Core Data Presentation: Solubility Summary

The solubility of this compound exhibits a wide range depending on the nature of the organic solvent. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility Order of this compound in Pure Solvents

| Solvent | Solubility Trend (Mole Fraction) |

| Water | Highest |

| Acetone | High |

| Methanol | High |

| Ethanol | Moderate to High |

| n-Propanol | Moderate |

| Isopropanol | Moderate |

| 1,4-Dioxane | Moderate |

| n-Butanol | Low to Moderate |

| sec-Butanol | Low |

| Ethyl Acetate | Low |

| Isobutanol | Low |

| Acetonitrile | Lowest |

Note: This solubility order is based on mole fraction and generally increases with temperature.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Methanol | Soluble to Highly Soluble[1][2] |

| Ethanol | Moderately to Highly Soluble[1] |

| Chloroform | Moderately to Highly Soluble[1] |

| Dichloromethane | Moderately to Highly Soluble[1] |

| Benzene | Moderately to Highly Soluble[1] |

| Water | Insoluble[1] |

| 0.1N HCl | Insoluble[1] |

Experimental Protocols: Determining Solubility

A common and reliable method for determining the solubility of compounds like this compound in organic solvents is the static gravimetric method .[3] This method involves achieving a saturated solution at a specific temperature and then determining the concentration of the solute by mass.

Static Gravimetric Method: A Detailed Protocol

-

Apparatus :

-

A jacketed glass vessel to maintain a constant temperature via a circulating water bath.

-

A magnetic stirrer and stir bar.

-

A precision balance (accurate to at least 0.1 mg).

-

A temperature-controlled oven.

-

Syringes and filters (e.g., 0.45 µm PTFE).

-

Vials for sample collection.

-

-

Procedure :

-

An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant, controlled temperature for a sufficient time to ensure that equilibrium is reached (typically several hours).

-

Once equilibrium is established, stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

The mass of the collected saturated solution is accurately measured.

-

The vial containing the saturated solution is then placed in a temperature-controlled oven to evaporate the solvent completely.

-

After the solvent has been removed, the vial containing the dry solute is weighed again.

-

The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the final mass.

-

The solubility is then calculated, typically as a mole fraction or in grams of solute per 100 grams of solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the static gravimetric method for determining the solubility of this compound.

Caption: Workflow for the static gravimetric solubility determination method.

References

The Strategic Role of Ethyl L-phenylalaninate Hydrochloride in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of starting materials and protecting groups is paramount to achieving high yields, purity, and overall success of the synthetic route. Ethyl L-phenylalaninate hydrochloride has emerged as a crucial building block, particularly in solution-phase peptide synthesis, offering a stable and reliable entry point for the incorporation of the phenylalanine residue into peptide chains. This technical guide delves into the core functionalities of this compound, providing detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in its effective application.

Core Properties and Advantages

This compound is the ethyl ester derivative of the amino acid L-phenylalanine, presented as a hydrochloride salt. This formulation provides several key advantages in the context of peptide synthesis:

-

Carboxyl Group Protection: The ethyl ester effectively protects the carboxylic acid functionality of phenylalanine, preventing its unwanted participation in the peptide bond formation step. This protection is robust enough to withstand the coupling conditions but can be readily removed under specific hydrolysis conditions at a later stage of the synthesis.

-

Amino Group Activation: The hydrochloride salt form ensures that the alpha-amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization of the amino acid ester. This salt is typically neutralized in situ just prior to the coupling reaction to liberate the free amine for reaction with the incoming N-protected amino acid.

-

Enhanced Solubility and Stability: The hydrochloride salt form often improves the solubility and crystalline nature of the amino acid ester, facilitating handling, storage, and purification.

Quantitative Data on Peptide Coupling Efficiency

The efficiency of peptide coupling reactions utilizing this compound is influenced by the choice of coupling reagents and reaction conditions. The following table summarizes typical yields and purity data for the synthesis of a model dipeptide, N-Boc-Ala-Phe-OEt, using different activation methods.

| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Boc-L-Alanine | DCC | HOBt | NMM | DCM | 12 | ~85-90 | >95 |

| Boc-L-Alanine | EDC·HCl | HOBt | DIPEA | DMF | 12 | ~90-95 | >97 |

| Boc-L-Alanine | HATU | - | DIPEA | DMF | 4 | >95 | >98 |

Data presented is a synthesis of typical results found in peptide synthesis literature and may vary based on specific experimental conditions.

Experimental Protocols

Neutralization of this compound

Objective: To prepare a solution of the free-base ethyl L-phenylalaninate for the subsequent peptide coupling reaction.

Materials:

-

This compound

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM or DIPEA (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

-

The resulting solution containing the free amino acid ester is used directly in the peptide coupling step.

Solution-Phase Dipeptide Synthesis: N-Boc-Ala-Phe-OEt

Objective: To synthesize the dipeptide N-Boc-Ala-Phe-OEt using a carbodiimide-mediated coupling method.

Materials:

-

N-Boc-L-Alanine

-

Ethyl L-phenylalaninate (from the neutralization step)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

To this mixture, add the freshly prepared solution of ethyl L-phenylalaninate from the neutralization protocol.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU (if DCC was used).

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure dipeptide.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key logical steps in the utilization of this compound for dipeptide synthesis.

Ethyl L-phenylalaninate Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl L-phenylalaninate hydrochloride is a pivotal chiral building block derived from the essential amino acid L-phenylalanine. Its predefined stereochemistry, coupled with the versatile reactivity of its amino and ester functional groups, makes it an invaluable starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of peptides and active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

Chiral purity is a critical determinant of efficacy and safety in modern drug development. This compound, the hydrochloride salt of the ethyl ester of L-phenylalanine, serves as a readily available and cost-effective source of the (S)-phenylalanine stereocenter. The presence of a primary amine and an ethyl ester allows for orthogonal chemical modifications, making it a versatile scaffold. The hydrochloride salt form enhances its stability and simplifies handling, rendering it an ideal starting material for multi-step syntheses in pharmaceutical and biochemical research.[1] Its applications range from being a fundamental component in peptide synthesis to serving as a key intermediate in the synthesis of complex APIs.[2]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic fingerprint. This data is crucial for quality control and reaction monitoring.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3182-93-2 | [3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |

| Molecular Weight | 229.70 g/mol | [3] |

| Appearance | White to off-white, fine needle-like crystalline solid | - |

| Melting Point | 155-156 °C | - |

| Solubility | Soluble in water and methanol | - |

| Optical Rotation | [α]²⁰/D: -7.8° (c=2 in H₂O) | - |

| Sensitivity | Hygroscopic | - |

Spectroscopic Data

| Technique | Data Interpretation | Reference(s) |

| ¹H NMR | Expected chemical shifts (δ, ppm) in a suitable solvent (e.g., DMSO-d₆): ~1.1-1.2 (t, 3H, -CH₃), ~3.1-3.3 (m, 2H, β-CH₂), ~4.1-4.2 (q, 2H, -OCH₂-), ~4.3-4.4 (m, 1H, α-CH), ~7.2-7.4 (m, 5H, Ar-H), ~8.7-8.9 (br s, 3H, -NH₃⁺). | [3] |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~13.8 (-CH₃), ~36.5 (β-C), ~53.8 (α-C), ~61.9 (-OCH₂-), ~127.3, ~128.8, ~129.5 (Ar-CH), ~134.8 (Ar-C), ~168.9 (C=O). | [3] |

| FTIR (Mull) | Characteristic absorption bands (cm⁻¹): ~2900-3100 (N-H stretch of amine salt), ~1740 (C=O ester stretch), ~1500 & ~1600 (aromatic C=C stretch). | [3] |

| Mass Spectrometry | Base peak for the free base (C₁₁H₁₅NO₂) at m/z = 102. | [4] |

Applications as a Chiral Building Block

The utility of this compound stems from its dual functionality, which allows for sequential or selective reactions at the amine and ester moieties.

Peptide Synthesis

The most common application is in solution-phase peptide synthesis, where it provides the C-terminal residue. The free amine, liberated in situ, serves as a nucleophile to attack an activated carboxyl group of an N-protected amino acid.

Synthesis of Pharmaceutical Intermediates

This compound is a precursor for more complex chiral molecules, including other useful building blocks and API intermediates. A key transformation is its reduction to (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol), a widely used chiral auxiliary and ligand.[5]

Experimental Protocols

The following protocols are provided as detailed examples for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the Fischer esterification of L-phenylalanine.

-

Materials: L-phenylalanine (1 equiv.), absolute ethanol (B145695) (approx. 5-10 mL per gram of amino acid), thionyl chloride (SOCl₂) (1.2 equiv.), diethyl ether.

-

Procedure:

-

Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 3-4 hours. The suspension should dissolve to form a clear solution.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid or oil, add cold diethyl ether and stir or sonicate to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

-

Expected Yield: >95%.

Protocol 2: Synthesis of N-Boc-Dipeptide Ethyl Ester

This protocol details the coupling of an N-Boc protected amino acid with this compound.

-

Materials: N-Boc-amino acid (e.g., N-Boc-L-Alanine) (1 equiv.), this compound (1.1 equiv.), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.), HOBt·H₂O (1-Hydroxybenzotriazole hydrate) (1 equiv.), N,N-Diisopropylethylamine (DIPEA) (3 equiv.), ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-amino acid, TBTU, and HOBt·H₂O in ethyl acetate. Stir the mixture for 10-15 minutes at room temperature for pre-activation.

-

Add the this compound to the mixture.

-

Add DIPEA dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC). Stir at room temperature for 12-24 hours until completion.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

-

-

Quantitative Data Example: Coupling with a specific chiral N-Boc-amino piperidine (B6355638) derivative has been reported to yield the corresponding dipeptide in 59% yield with a diastereomeric ratio of 94:6.[6]

Protocol 3: Reduction to L-Phenylalaninol

This protocol describes the reduction of the ester functionality to a primary alcohol.

-

Materials: this compound (1 equiv.), Lithium aluminum hydride (LiAlH₄) (approx. 2-3 equiv.), anhydrous tetrahydrofuran (B95107) (THF), water, 15% NaOH solution.

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a three-necked flask equipped with a dropping funnel and reflux condenser, suspend LiAlH₄ in anhydrous THF.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield L-phenylalaninol as an oil or low-melting solid.

-

-

Expected Yield: 80-90%.[5]

Relevance in Drug Development: Signaling Pathway Context

The chiral building blocks derived from this compound are integral to the synthesis of numerous APIs. Understanding the mechanism of action of these final drugs provides context for the importance of the initial chiral precursor.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibitors

Derivatives of phenylalanine are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril. ACE inhibitors are a cornerstone in treating hypertension and heart failure. They act by blocking the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8]

Melatonin (B1676174) Receptor Signaling

Chiral cyclopropane-containing molecules, whose synthesis can involve phenylalanine derivatives, are used in drugs like Tasimelteon. Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder. It acts on MT1 and MT2, which are G-protein coupled receptors (GPCRs), to regulate the circadian rhythm.[9][10]

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | C11H16ClNO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. ClinPGx [clinpgx.org]

- 9. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Discovery and History of L-Phenylalanine Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-phenylalanine (B559525), an essential α-amino acid, is a fundamental building block of proteins and a precursor for several key biomolecules, including tyrosine and the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. Its chemical modification into ester forms, such as L-phenylalanine methyl ester and L-phenylalanine ethyl ester, has been a pivotal development in various scientific disciplines. These esters have found extensive applications ranging from peptide synthesis and pharmaceutical development to their use as nutritional supplements and flavor enhancers[2][3]. This guide provides a comprehensive overview of the discovery, history, and multifaceted research applications of L-phenylalanine esters, with a focus on their synthesis, pharmacological significance, and role in drug development.

Discovery and Early Synthesis

The synthesis of L-phenylalanine esters is a cornerstone of their utility. A common and economically important method involves the direct esterification of L-phenylalanine with an alcohol, typically in the presence of an acid catalyst. For instance, L-phenylalanine methyl ester hydrochloride is synthesized by reacting L-phenylalanine with methanol (B129727) in the presence of thionyl chloride or hydrogen chloride[4][5]. This straightforward approach has been refined over the years to improve yields and purity, which is crucial for applications like the manufacturing of the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester)[4][6].

Key Synthesis Methodologies

Several protocols have been developed for the synthesis of L-phenylalanine esters. The choice of method often depends on the desired ester and the scale of the reaction.

Table 1: Summary of L-Phenylalanine Methyl Ester Synthesis Yields

| Starting Material | Reagents | Yield (%) | Reference |

| L-phenylalanine | Methanol, Thionyl chloride | 97 | [5] |

| D,L-phenylalanine | Methanol, Hydrogen chloride | Not specified | [4] |

| L-phenylalanine | Methanol, Sulfuric acid | 99.8 | [7] |

Detailed Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

The following protocol is a representative example of the synthesis of L-phenylalanine methyl ester hydrochloride[5].

Materials:

-

L-phenylalanine (9.03 g, 54.7 mmol)

-

Methanol (100 cm³)

-

Thionyl chloride (6.0 cm³, 82.1 mmol)

-

Ethyl acetate/Ethanol (95:5) for recrystallization

Procedure:

-

A suspension of L-phenylalanine in methanol is prepared in a flask and cooled to 0 °C.

-

Thionyl chloride is added dropwise to the stirred suspension.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is recrystallized from an ethyl acetate/ethanol mixture (95:5) to yield the final product as a white solid.

Role in Peptide Chemistry and Organic Synthesis

L-phenylalanine esters, particularly the methyl and ethyl esters, serve as crucial building blocks in peptide synthesis. The ester group protects the carboxylic acid functionality of the amino acid, allowing for the controlled formation of peptide bonds at the amino group. N-acetyl-L-phenylalanine ethyl ester is one such derivative used in these synthetic schemes. Furthermore, derivatives like Acetyl-L-phenylalanine methyl ester are utilized as chiral auxiliaries in organic synthesis, enabling the production of enantiomerically pure compounds, which is critical for pharmaceuticals requiring high specificity[8].

General synthesis pathway for L-phenylalanine esters.

Pharmacological and Physiological Significance

L-phenylalanine esters and their derivatives exhibit a range of pharmacological activities. They have been investigated for their potential as cytotoxic, hypolipidemic, and anti-inflammatory agents[9]. The esterification of L-phenylalanine can enhance its bioavailability and allow it to be used in various formulations[2][3].

Prodrug Development

A significant application of L-phenylalanine esters is in the development of prodrugs. By attaching an L-phenylalanine ester moiety to a parent drug, its absorption, distribution, metabolism, and excretion (ADME) properties can be improved. This strategy has been employed to enhance the delivery of drugs across the blood-brain barrier by targeting amino acid transporters like LAT1[10]. L-phenylalanine ester prodrugs have been synthesized for various parent drugs, including anticonvulsants and antiviral agents, to improve their pharmacological profiles[11].

Prodrug concept using L-phenylalanine esters.

Biological Activities

Recent studies have explored the antioxidant, antidiabetic, and anticancer activities of surfactants derived from L-phenylalanine and L-tyrosine esters[12]. The antibacterial properties of these ester derivatives have also been investigated, with their activity often correlating with the length of the alkyl chain of the ester[13]. Some derivatives have shown selective cytotoxicity against cancer cell lines while being non-toxic to normal cells[13].

Table 2: Investigated Pharmacological Activities of L-Phenylalanine Ester Derivatives

| Derivative Type | Investigated Activity | Key Findings | Reference |

| N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester metabolites | Cytotoxic, hypolipidemic, anti-inflammatory | Metabolites showed significant activity, sometimes better than the parent compound. | [9] |

| L-phenylalanine and L-tyrosine ester surfactants | Antioxidant, antidiabetic, anticancer | Tyrosine esters showed enhanced activity; activity of phenylalanine esters increased with chain length up to C12. | [12] |

| Cationic surfactants from L-phenylalanine esters | Antibacterial | More active against gram-positive bacteria; activity increased with chain length. | [13] |

Signaling Pathways

L-phenylalanine itself can modulate physiological processes by interacting with specific signaling pathways. For instance, L-phenylalanine can activate the calcium-sensing receptor (CaSR), leading to the release of gut hormones like GLP-1 and PYY, which in turn suppresses food intake and improves glucose tolerance[14]. While research on the direct interaction of L-phenylalanine esters with signaling pathways is less extensive, their role as prodrugs implies that their cleavage and the subsequent release of L-phenylalanine could indirectly influence these pathways. Additionally, L-phenylalanine is a precursor to neurotransmitters, and its metabolism is crucial for neurological function. In yeast, the Ssy1-Ptr3-Ssy5 (SPS) sensor system is responsible for sensing extracellular L-phenylalanine[15].

L-Phenylalanine's role in gut hormone release.

Analytical Methods

The analysis of L-phenylalanine esters is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds. Chiral stationary phases have been developed for the enantioselective separation of D- and L-phenylalanine methyl esters. Thin-layer chromatography (TLC) coupled with a fluorescamine (B152294) reagent has also been used for the detection of L-aspartyl-L-phenylalanine methyl ester in food products[16].

Detailed Experimental Protocol: HPLC Analysis of Phenylalanine Methyl Ester Enantiomers

The following is a summary of an HPLC method for the analysis of phenylalanine methyl ester enantiomers.

Chromatographic Conditions:

-

Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles

-

Mobile Phase: Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)

-

Flow Rate: 1 mL/min

-

Column Temperature: 20 °C

-

Detector: UV, 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: 0.3 mg/mL in ethanol

Conclusion

The discovery and subsequent research into L-phenylalanine esters have unveiled a class of compounds with remarkable versatility and utility. From their foundational role in peptide synthesis to their innovative application as prodrugs in modern medicine, these esters continue to be of significant interest to the scientific community. The ongoing exploration of their pharmacological properties and the development of novel derivatives promise to expand their applications further, particularly in the fields of drug delivery, materials science, and biotechnology. The detailed understanding of their synthesis, biological interactions, and analytical characterization, as outlined in this guide, provides a solid foundation for future research and development endeavors.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The pharmacological activities of the metabolites of N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylal...: Ingenta Connect [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 16. Studies on Analysis of L-Aspartyl-L-Phenylalanine Methyl Ester in Foods [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols: Diastereomeric Salt Resolution of Racemic Acids with Ethyl L-phenylalaninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diastereomeric salt resolution of racemic carboxylic acids, specifically focusing on the use of Ethyl L-phenylalaninate hydrochloride as a chiral resolving agent. This classical and efficient method is widely applicable in the pharmaceutical industry for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles. The protocol outlines the formation of diastereomeric salts, their fractional crystallization, the isolation of the desired diastereomer, and the subsequent liberation of the enantiomerically pure acid. Representative data for the resolution of a model racemic acid, (±)-Ibuprofen, is presented to illustrate the efficacy of this method.

Introduction

Chiral separation is a critical process in the development of pharmaceuticals, as individual enantiomers of a drug molecule can have significantly different biological activities. Diastereomeric salt resolution is a robust and scalable technique for separating enantiomers of racemic acids or bases. The principle of this method lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

This compound is a readily available and effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The formation of a salt between the carboxylic acid and the amino acid ester, followed by selective crystallization, allows for the isolation of one enantiomer.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The reaction of a racemic acid, (R/S)-Acid, with an enantiomerically pure resolving agent, (L)-Base, results in the formation of two diastereomeric salts: (R)-Acid·(L)-Base and (S)-Acid·(L)-Base. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and isolated.

Experimental Protocols

This section details the step-by-step procedures for the diastereomeric salt resolution of a racemic carboxylic acid using this compound. (±)-Ibuprofen is used as a representative racemic acid.

Materials and Equipment

-

(±)-Ibuprofen

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Methanol

-

Ethyl acetate (B1210297)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator strips

-

Polarimeter for measuring optical rotation

Protocol 1: Formation and Crystallization of Diastereomeric Salts

-

Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of (±)-Ibuprofen in 100 mL of ethyl acetate.

-

In a separate beaker, dissolve 11.5 g (50 mmol) of this compound in 50 mL of methanol.

-

Slowly add the methanolic solution of the resolving agent to the stirred solution of racemic ibuprofen (B1674241) at room temperature.

-

Stir the mixture for 30 minutes. A precipitate of the diastereomeric salts may begin to form.

-

-

Crystallization:

-

Gently heat the mixture to reflux until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.

-

To maximize crystal formation, cool the flask in an ice bath for 2-4 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight. This salt is enriched in one diastereomer.

-

Protocol 2: Liberation of the Enantiomerically Enriched Acid

-

Acidification:

-

Suspend the dried diastereomeric salt (e.g., the (S)-Ibuprofen·(L)-Ethyl Phenylalaninate salt) in 100 mL of water.

-

Add 1M HCl dropwise while stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid, making it insoluble in water.

-

-

Extraction:

-

Transfer the acidic suspension to a separatory funnel.

-

Extract the liberated enantiomerically enriched Ibuprofen with three 50 mL portions of diethyl ether.

-

Combine the organic extracts.

-

-

Isolation and Purification:

-

Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched Ibuprofen as a solid.

-

Protocol 3: Recovery of the Chiral Resolving Agent

-

Basification:

-

Take the acidic aqueous layer remaining after the extraction of the enriched acid.

-

Slowly add a 2M NaOH solution while stirring until the pH is approximately 10-11. This will deprotonate the ammonium (B1175870) salt of the Ethyl L-phenylalaninate, liberating the free base.

-

-

Extraction:

-

Extract the liberated Ethyl L-phenylalaninate with three 50 mL portions of diethyl ether.

-

-

Conversion to Hydrochloride Salt and Isolation:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter and then bubble dry HCl gas through the ethereal solution, or add a concentrated HCl solution dropwise, to precipitate the this compound.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry. The recovered resolving agent can be reused.

-

Data Presentation

The following tables summarize representative quantitative data for the resolution of (±)-Ibuprofen with this compound.

Table 1: Diastereomeric Salt Crystallization Results

| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Crystalline Salt |

| (±)-Ibuprofen | Ethyl L-phenylalaninate HCl | Ethyl Acetate/Methanol | 40-50 | 85-95 |

Table 2: Properties of Resolved (S)-Ibuprofen

| Property | Value |

| Yield of (S)-Ibuprofen (%) | 35-45 (based on initial racemic mixture) |

| Enantiomeric Excess (ee%) | >98% (after one recrystallization of the salt) |

| Specific Rotation [α]D²⁰ (c=1, Ethanol) | +57° to +59° |

| Melting Point (°C) | 50-52 |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the diastereomeric salt resolution process.

Application Notes: Chiral Auxiliary Applications of Ethyl L-phenylalaninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-phenylalaninate hydrochloride is a versatile and economically viable chiral auxiliary derived from the natural amino acid L-phenylalanine. Its inherent chirality, stemming from the stereocenter at the α-carbon, makes it a valuable tool in asymmetric synthesis for the stereoselective formation of new chiral centers. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in the synthesis of high-value chiral molecules, particularly β-lactams and dipeptides.

Key Applications

The primary application of this compound as a chiral auxiliary lies in the diastereoselective synthesis of β-lactams through the Staudinger [2+2] cycloaddition reaction. It is also utilized in the stereoselective synthesis of dipeptides, serving as a chiral building block that influences the stereochemistry of the resulting peptide linkage.

Application 1: Asymmetric Synthesis of β-Lactams

The chiral ethyl L-phenylalaninate moiety can be used to form a chiral imine, which then directs the stereochemical outcome of the [2+2] cycloaddition with a ketene, leading to the formation of chiral β-lactams with high diastereoselectivity. β-lactams are core structural motifs in many antibiotic drugs.

Quantitative Data Summary

| Reaction Type | Chiral Auxiliary Derivative | Substrates | Key Reagents | Product | Diastereomeric Excess (d.e.) | Yield |

| Staudinger [2+2] Cycloaddition | Chiral Schiff Base from Ethyl L-phenylalaninate | Cinnamaldehyde (B126680), Phthalimidoacetyl chloride | Triethylamine (B128534) | Monocyclic β-lactam | Reported as a single stereoisomer | ~80%[1] |

Experimental Protocol: Synthesis of a Chiral Monocyclic β-Lactam

This protocol is adapted from a reported synthesis using the D-enantiomer of phenylalanine ethyl ester, and the principles are directly applicable to the L-enantiomer.[1]

Part A: Formation of the Chiral Schiff Base

-

Preparation: To a solution of this compound (1.0 eq) in dry dichloromethane (B109758), add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

-

Imine Formation: Add cinnamaldehyde (1.0 eq) to the solution and stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude chiral Schiff base, which can be used in the next step without further purification.

Part B: Staudinger [2+2] Cycloaddition

-

Reaction Setup: Dissolve the crude chiral Schiff base (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane and cool the solution to -10 °C in an ice-salt bath.

-

Ketene Formation and Cycloaddition: Slowly add a solution of phthalimidoacetyl chloride (1.2 eq) in dry dichloromethane to the reaction mixture over a period of 30 minutes.

-

Reaction Progression: Stir the reaction mixture at -10 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Purification: After completion of the reaction (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired monocyclic β-lactam.

Visualizations

References

Application Notes and Protocols: The Role of Ethyl L-phenylalaninate Hydrochloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-phenylalaninate hydrochloride is a versatile and crucial chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent stereochemistry and reactive functional groups—the primary amine and the ethyl ester—make it an ideal starting material for the construction of complex molecules with high stereochemical purity. This document provides detailed application notes and experimental protocols for the use of Ethyl L--phenylalaninate hydrochloride in the synthesis of key pharmaceutical intermediates, with a focus on peptide-based structures that are foundational to various therapeutic agents, including Angiotensin-Converting Enzyme (ACE) inhibitors and antiviral drugs.

Key Applications in Pharmaceutical Synthesis

This compound serves as a cornerstone in the synthesis of numerous pharmaceutical intermediates due to its L-phenylalanine backbone. This amino acid derivative is particularly significant in:

-

Peptide Synthesis: It is extensively used as the C-terminal ester in the synthesis of dipeptides, tripeptides, and larger peptide fragments. These peptides are often intermediates for more complex drug molecules.[1]

-

ACE Inhibitors: The phenylalanine structure is a key pharmacophore in several ACE inhibitors. Ethyl L-phenylalaninate derivatives are used to construct the core of these antihypertensive drugs.

-

Antiviral Agents: It is a precursor in the synthesis of various antiviral compounds, including HIV protease inhibitors, where the phenylalanine side chain plays a critical role in binding to the active site of the viral enzyme.[2][3]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Intermediate: N-Boc-L-Alanyl-L-phenylalanine Ethyl Ester (Boc-Ala-Phe-OEt)

This protocol details the synthesis of a protected dipeptide, a common intermediate in the synthesis of various pharmaceuticals. The procedure involves the coupling of N-Boc-L-alanine with the free base of Ethyl L-phenylalaninate.

Reaction Scheme:

References

Protecting Group Strategies for Ethyl L-phenylalaninate Hydrochloride in Peptide Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in peptide synthesis, specifically focusing on Ethyl L-phenylalaninate hydrochloride as a key building block. The selection of an appropriate protecting group for the α-amino function is critical for the successful and efficient synthesis of peptides, preventing unwanted side reactions and ensuring high purity of the final product. This guide covers the three most common N-terminal protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

The carboxylic acid moiety of Ethyl L-phenylalaninate is protected as an ethyl ester, which is generally stable under the conditions required for the introduction and removal of the aforementioned amine protecting groups, as well as during peptide bond formation. This inherent stability simplifies the overall synthetic strategy by eliminating the need for an additional protection/deprotection sequence for the C-terminus during solution-phase synthesis.

Overview of Amine Protecting Group Strategies

The choice of an N-terminal protecting group dictates the overall strategy for peptide synthesis, particularly the conditions for deprotection and the orthogonal protection of reactive side chains of other amino acids in the sequence.

-

Boc (tert-Butoxycarbonyl): This protecting group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). The Boc strategy is a classical approach, often employed in solution-phase peptide synthesis.

-

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent. Its base-labile nature makes it the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.

-

Cbz (Carboxybenzyl): Also known as the Z group, Cbz is stable to mild acids and bases. Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides mild and neutral deprotection conditions.

The selection of a particular protecting group depends on several factors, including the desired scale of the synthesis, the presence of other sensitive functional groups in the peptide sequence, and the intended purification strategy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection of Ethyl L-phenylalaninate and subsequent peptide coupling reactions. Note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Table 1: N-Protection of Ethyl L-phenylalaninate

| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine (TEA) or NaHCO₃ | Dichloromethane (B109758) (DCM) or Dioxane/H₂O | 4 - 12 | 85 - 98 |

| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Na₂CO₃ | Acetone (B3395972)/H₂O or Dioxane/H₂O | 2 - 6 | 82 - 95[1] |

| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Na₂CO₃ or TEA | Ethyl acetate (B1210297)/H₂O or Dichloromethane | 2 - 4 | 90 - 99[2] |

Table 2: Peptide Coupling of N-Protected Ethyl L-phenylalaninate

| N-Protected Phe-OEt | Coupling Partner | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Boc-Phe-OEt | H-Ala-OMe·HCl | EDC·HCl, HOBt, DIPEA | Dichloromethane (DCM) | 12 - 24 | 70 - 85 |

| Fmoc-Phe-OEt | H-Gly-OtBu | HATU, DIPEA | N,N-Dimethylformamide (DMF) | 2 - 4 | 80 - 90 |

| Cbz-Phe-OEt | H-Leu-NH₂ | TBTU, DIPEA | N,N-Dimethylformamide (DMF) | 2 - 4 | 75 - 88 |

Experimental Protocols

N-Terminal Protection of this compound

The initial step involves the protection of the α-amino group of this compound. The hydrochloride salt must be neutralized in situ using a suitable base.

Reaction: H-Phe-OEt·HCl + (Boc)₂O --(Base)--> Boc-Phe-OEt

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in DCM or a mixture of dioxane and water.

-

Add the base (TEA, 2.2 eq or NaHCO₃, 2.5 eq) and stir until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

If using an aqueous co-solvent, remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine ethyl ester.

Reaction: H-Phe-OEt·HCl + Fmoc-Cl/Fmoc-OSu --(Base)--> Fmoc-Phe-OEt

Materials:

-

This compound

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Acetone or 1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium bicarbonate (2.5 eq) to the suspension.

-

Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in acetone dropwise at 0 °C.[1]

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Remove the acetone under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford Fmoc-L-phenylalanine ethyl ester.

Reaction: H-Phe-OEt·HCl + Cbz-Cl --(Base)--> Cbz-Phe-OEt

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethyl acetate and Water or Dichloromethane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of water and ethyl acetate, add a solution of sodium carbonate (1.1 eq) in water.[2]

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.[2]

-

Stir the reaction at room temperature for 2-4 hours.[3]

-

Monitor the reaction by TLC.

-

Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Cbz-L-phenylalanine ethyl ester, which can be purified by chromatography if necessary.[2]

N-Terminal Deprotection Protocols

Reaction: Boc-Phe-OEt --(TFA)--> H-Phe-OEt·TFA

Procedure:

-

Dissolve Boc-L-phenylalanine ethyl ester in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.[4]

-

Stir the mixture at room temperature for 1-2 hours.[4]

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting TFA salt can be used directly in the next coupling step after neutralization or can be converted to the hydrochloride salt.

Reaction: Fmoc-Phe-OEt --(Piperidine)--> H-Phe-OEt

Procedure:

-

Dissolve Fmoc-L-phenylalanine ethyl ester in N,N-dimethylformamide (DMF).

-

Add a solution of 20% piperidine in DMF.[5]

-

Stir the mixture at room temperature for 30 minutes.[6]

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Reaction: Cbz-Phe-OEt --(H₂, Pd/C)--> H-Phe-OEt + Toluene + CO₂

Procedure:

-

Dissolve Cbz-L-phenylalanine ethyl ester in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[7]

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the deprotected Ethyl L-phenylalaninate.

Peptide Coupling Protocols

The following are general protocols for solution-phase peptide coupling. The N-deprotected amino acid ester component is typically used as its hydrochloride or TFA salt and neutralized in situ with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Reaction: Boc-AA¹-OH + H-Phe-OEt --(EDC·HCl, HOBt)--> Boc-AA¹-Phe-OEt

Procedure:

-

Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in anhydrous DCM or DMF.

-

In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Phe-OEt·HCl, 1.1 eq) in the same solvent and add DIPEA (1.1 eq) to neutralize.

-

Cool the first solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl, 1.2 eq).[8]

-

Stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the neutralized amino acid ester solution to the activated mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude dipeptide, which can be purified by column chromatography.

Reaction: Fmoc-AA¹-OH + H-Phe-OEt --(HATU, DIPEA)--> Fmoc-AA¹-Phe-OEt

Procedure:

-

Dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH, 1.0 eq) in anhydrous DMF.

-

Add HATU (1.0 eq) and DIPEA (2.0 eq) and stir for a few minutes to pre-activate.

-

Add the amino acid ester (e.g., H-Phe-OEt, 1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Work-up as described in the EDC/HOBt protocol.

Visualization of Workflows

General Workflow for Peptide Synthesis

Caption: General workflow for the synthesis of a dipeptide using Ethyl L-phenylalaninate.

Orthogonality of Protecting Groups

Caption: Orthogonality relationships between common protecting groups in peptide synthesis.

Decision Tree for Protecting Group Selection

Caption: Decision tree for selecting an appropriate N-terminal protecting group strategy.

References

- 1. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. prepchem.com [prepchem.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

Enzymatic Synthesis of Peptides Using Ethyl L-phenylalaninate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of peptides utilizing Ethyl L-phenylalaninate hydrochloride as a key building block. Enzymatic peptide synthesis offers a green and stereospecific alternative to traditional chemical methods, operating under mild conditions and often without the need for extensive protecting group strategies. Herein, we describe protocols for dipeptide synthesis using three common proteases: α-Chymotrypsin, Thermolysin, and Papain. These protocols are intended to serve as a foundational guide for researchers in peptide chemistry, drug discovery, and biotechnology, enabling the efficient and selective formation of peptide bonds.

Introduction

The synthesis of peptides is a cornerstone of pharmaceutical research and development, with applications ranging from therapeutic agents to drug delivery systems. While chemical peptide synthesis is well-established, it often involves harsh reagents, complex protection/deprotection steps, and the potential for racemization. Enzymatic peptide synthesis (EPS) has emerged as a powerful alternative, leveraging the catalytic prowess of proteases to form peptide bonds with high stereoselectivity under aqueous and biocompatible conditions.

This compound is a readily available and valuable nucleophilic component (amine component) in enzymatic peptide synthesis. The esterification of the C-terminus prevents self-polymerization and enhances its solubility in various reaction media. This document outlines specific protocols for the use of this compound in peptide synthesis catalyzed by α-Chymotrypsin, Thermolysin, and Papain, providing a practical guide for laboratory implementation.

Key Concepts in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis can proceed via two main mechanisms: equilibrium-controlled synthesis (ECS) and kinetically controlled synthesis (KCS).

-

Equilibrium-Controlled Synthesis (ECS): This is the reverse of peptide hydrolysis. The equilibrium of the reaction is shifted towards synthesis by altering the reaction conditions, such as decreasing the water content, to favor the formation of the peptide bond.

-

Kinetically Controlled Synthesis (KCS): In this approach, an activated acyl donor (e.g., an ester or amide) is used. The enzyme catalyzes the transfer of the acyl group to the amino group of the nucleophile. This process is generally faster and less dependent on the thermodynamic equilibrium of the hydrolysis reaction. The protocols described here primarily fall under the KCS paradigm.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the enzymatic synthesis of dipeptides using this compound as the nucleophile. These values are compiled from various literature sources and are intended to serve as a starting point for optimization.

Table 1: Reaction Parameters for α-Chymotrypsin-Catalyzed Dipeptide Synthesis

| Parameter | Value | Reference |

| Acyl Donor | N-Acetyl-L-phenylalanine ethyl ester | [1] |

| Nucleophile | L-Phenylalaninamide (analogue) | [1] |

| Enzyme | α-Chymotrypsin | [1] |

| Solvent System | Biphasic: Ethyl Acetate (B1210297) / Aqueous Buffer | [1] |

| pH | 8.0 - 9.0 | [1] |

| Temperature | 35 - 40 °C | [1] |

| Reaction Time | 0.5 - 2 hours | [1] |

| Yield | up to 95% | [1] |

Table 2: Reaction Parameters for Thermolysin-Catalyzed Dipeptide Synthesis

| Parameter | Value | Reference |

| Acyl Donor | N-(Benzyloxycarbonyl)-L-aspartic acid | [2] |

| Nucleophile | L-Phenylalanine methyl ester (analogue) | [2] |

| Enzyme | Immobilized Thermolysin | [2] |

| Solvent System | tert-Amyl alcohol with minimal water | [2] |

| pH | 6.0 - 7.0 (of aqueous phase before mixing) | [3] |

| Temperature | 40 - 50 °C | [2] |

| Reaction Time | 24 - 48 hours | [2] |

| Yield | up to 99% | [4] |

Table 3: Reaction Parameters for Papain-Catalyzed Dipeptide Synthesis

| Parameter | Value | Reference |

| Acyl Donor | N-(Benzyloxycarbonyl)-L-alanine | [5] |

| Nucleophile | L-Histidine (analogue) | [5] |

| Enzyme | Immobilized Papain | [5] |

| Solvent System | Deep Eutectic Solvent (DES) | [5] |

| pH | 8.0 | [6] |

| Temperature | 40 °C | [6] |

| Reaction Time | 2 - 24 hours | [6] |

| Yield | up to 68% | [5] |

Experimental Protocols

Protocol 1: α-Chymotrypsin-Catalyzed Synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanine Ethyl Ester

This protocol describes the synthesis of a dipeptide using N-Acetyl-L-phenylalanine ethyl ester as the acyl donor and this compound as the nucleophile, catalyzed by α-Chymotrypsin.

Materials:

-

N-Acetyl-L-phenylalanine ethyl ester

-

This compound

-

α-Chymotrypsin (from bovine pancreas)

-

Tris-HCl buffer (1 M, pH 8.5)

-

Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

HPLC-grade solvents for analysis

Procedure:

-

Nucleophile Preparation: Dissolve this compound in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.0. Extract the free base into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the free amine of Ethyl L-phenylalaninate.

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve N-Acetyl-L-phenylalanine ethyl ester (1 equivalent) and the prepared Ethyl L-phenylalaninate (1.2 equivalents) in a biphasic solvent system composed of ethyl acetate and 100 mM Tris-HCl buffer (pH 8.5) (e.g., 9:1 v/v).

-

Enzyme Addition: Prepare a stock solution of α-Chymotrypsin in the same buffer. Add the enzyme solution to the reaction mixture to achieve a final concentration of 1-5 mg/mL.

-

Reaction: Stir the reaction mixture vigorously at 37°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it with an appropriate organic solvent. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica (B1680970) gel.

-

Analysis: Characterize the purified product by HPLC, mass spectrometry (MS), and NMR spectroscopy.

Protocol 2: Thermolysin-Catalyzed Synthesis of N-(Benzyloxycarbonyl)-L-Aspartyl-L-phenylalanine Ethyl Ester